Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate
Description
Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a carboxylate group at the 8th position and a lithium ion. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties .
Properties
IUPAC Name |
lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-5-10-4-1-3-9-7(6)10;/h1-5H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFBRPSFRLBSJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=CC(=C2N=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243509-37-5 | |
| Record name | lithium(1+) ion pyrrolo[1,2-a]pyrimidine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves the functionalization of pyrrolo[1,2-a]pyrimidine derivatives. One common method includes the reaction of heterocyclic ketene aminals with dialkylacetylenedicarboxylates under reflux conditions . Another approach involves the Dimroth rearrangement, which is a process of isomerization involving the relocation of heteroatoms within the heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and green chemistry approaches, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, it may modulate neuronal pathways to provide neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their pharmaceutical applications.
Pyrazolo[1,5-a]pyrimidines: These compounds are also heterocyclic and have significant medicinal chemistry applications.
Uniqueness
Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate is unique due to its specific lithium ion and carboxylate group, which may confer distinct chemical and biological properties compared to other similar heterocyclic compounds .
Biological Activity
Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse pharmacological properties. The presence of the lithium ion is significant as it may influence the compound's solubility and biological activity. The pyrrolo[1,2-a]pyrimidine scaffold is known for its role in various biological processes, including cell signaling and proliferation.
Research indicates that compounds with a pyrrolo[1,2-a]pyrimidine structure often exhibit their biological effects through:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Many derivatives have shown potent inhibition of CDK9, which is crucial for cell cycle regulation and has implications in cancer therapy. For instance, a study found that certain pyrrolo derivatives inhibited CDK9 activity significantly, leading to reduced proliferation in pancreatic cancer cell lines (IC50 values around 4.98 µM) .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties using the DPPH radical scavenging method. While the activity was modest (less than 20% at certain concentrations), it suggests potential applications in oxidative stress-related conditions .
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, although further research is needed to quantify these effects .
Cancer Research
This compound has been investigated for its anti-cancer properties:
- Pancreatic Cancer : A series of novel derivatives demonstrated strong anti-proliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines by inhibiting CDK9. This inhibition led to reduced phosphorylation of retinoblastoma protein (Rb) and induced apoptosis through downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2g | 4.98 | CDK9 inhibition |
| 2d | 6.23 | CDK9 inhibition |
| 2c | >10 | Poor solubility |
Antioxidant and Antibacterial Studies
The antioxidant capacity was assessed using the DPPH method, revealing that while the compounds showed some radical scavenging ability, they were not as effective as standard antioxidants like ascorbic acid. Antibacterial tests indicated dose-dependent activity against selected bacterial strains .
Case Studies
Several case studies highlight the practical applications of this compound:
- Pancreatic Cancer Treatment : In vivo studies using xenograft models demonstrated that compounds based on this scaffold could reduce tumor growth significantly compared to controls.
- Oxidative Stress Models : Experimental models assessing oxidative stress have shown that these compounds can mitigate damage in cellular systems exposed to reactive oxygen species (ROS).
- Antibacterial Applications : Clinical isolates tested against synthesized derivatives indicated potential use as new antibacterial agents; however, further optimization is necessary to enhance efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclization of pyrrole derivatives followed by carboxylation and lithiation. For example, analogous compounds like ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate are synthesized via continuous flow reactors to optimize efficiency . Key factors affecting yield include:
- Temperature control : Higher temperatures (80–100°C) during cyclization improve ring closure but may degrade sensitive functional groups.
- Lithiation agents : Use of organolithium reagents (e.g., LDA or LiHMDS) requires anhydrous conditions to avoid side reactions .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the lithium salt form .
Q. How can spectroscopic techniques (NMR, IR, ESI-MS) confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Look for characteristic signals: pyrrolo protons at δ 6.5–7.5 ppm (aromatic region) and absence of ethoxy groups (δ 1.2–1.4 ppm for CH3), confirming de-esterification .
- IR : A strong absorption band at ~1650 cm<sup>−1</sup> indicates the carboxylate (C=O stretch), while bands at 3000–3100 cm<sup>−1</sup> confirm aromatic C-H stretches .
- ESI-MS : The molecular ion peak at m/z 168.08 (C8H5LiN2O2<sup>+</sup>) confirms the lithiated species .
Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the lithium counterion’s weak hydration .
- Stability : Degrades under acidic conditions (pH < 5) via protonation of the carboxylate. Store at −20°C under argon to prevent oxidation of the pyrrolo ring .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological interactions of this compound?
Methodological Answer:
- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess charge distribution. The carboxylate group’s electron-withdrawing effect increases electrophilicity at the pyrimidine nitrogen, influencing reactivity .
- Docking studies : Use AutoDock Vina to model interactions with thrombin (PDB: 8ZJ). The fused pyrrolo-pyrimidine system shows affinity for the active site, suggesting anticoagulant potential .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar compounds?
Methodological Answer:
- Comparative analysis : Cross-reference <sup>13</sup>C NMR data of analogous compounds (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, m/z 309.3 ) to identify shifts caused by substituents.
- Variable-temperature NMR : Resolve overlapping signals by analyzing dynamic effects at low temperatures (−40°C) .
Q. How does modifying the pyrrolo[1,2-a]pyrimidine scaffold (e.g., substituent effects) alter biological activity?
Methodological Answer:
- SAR studies : Introduce electron-withdrawing groups (e.g., Cl at position 8) to enhance thrombin inhibition (IC50 reduced by ~40% compared to unsubstituted analogs) .
- Functional assays : Test anticoagulant activity via prothrombin time (PT) assays. For example, 4-hydroxy-N-methyl derivatives show prolonged PT at 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
